5-Ethyl-2-methoxyphenol
Overview
Description
5-Ethyl-2-methoxyphenol is an organic compound with the CAS Number: 2785-88-8 and a molecular weight of 152.19 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Physical And Chemical Properties Analysis
5-Ethyl-2-methoxyphenol is a solid or liquid at room temperature . It is typically stored in a dark place, under an inert atmosphere .Scientific Research Applications
Antibacterial Activities
5-Ethyl-2-methoxyphenol and its derivatives have been studied for their antibacterial properties. For instance, Li-fen (2011) synthesized 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol and its complexes with various metals, finding that the Mn2+ complexes exhibited strong antibacterial activity against Escherichia coli (Li-fen, 2011). Similarly, Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases, which showed moderate antibacterial and antifungal activities (Vinusha et al., 2015).
Thermochemistry and Hydrogen Bonds
Methoxyphenols, which include 5-ethyl-2-methoxyphenol, are important in studying intermolecular and intramolecular hydrogen bonds in condensed matter. Varfolomeev et al. (2010) conducted thermochemical, spectroscopic, and quantum-chemical studies on methoxyphenols, providing insights into the thermochemical properties and the strength of hydrogen bonds in these compounds (Varfolomeev et al., 2010).
Biomarkers in Wood Smoke Exposure
Dills et al. (2006) evaluated urinary methoxyphenols, including 5-ethyl-2-methoxyphenol, as potential biomarkers for wood smoke exposure. They found a significant correlation between the concentration of methoxyphenols in urine and exposure to wood smoke (Dills et al., 2006).
Role in Terrestrial Biomass
Vane and Abbott (1999) studied the use of methoxyphenols as proxies for terrestrial biomass, particularly in understanding the chemical changes in lignin during hydrothermal alteration. Their research on the pyrolysis of methoxyphenols contributes to the understanding of lignin decomposition and its impact on the environment (Vane & Abbott, 1999).
Safety And Hazards
properties
IUPAC Name |
5-ethyl-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWZFQGJUGEKFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182163 | |
Record name | Phenol, 5-ethyl-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-methoxyphenol | |
CAS RN |
2785-88-8 | |
Record name | Locustol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 5-ethyl-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOCUSTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8V5WHB17K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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